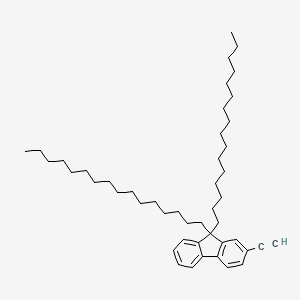

2-Ethynyl-9,9-dihexadecyl-9H-fluorene

Description

2-Ethynyl-9,9-dihexadecyl-9H-fluorene is a fluorene derivative featuring two hexadecyl (C₁₆H₃₃) chains at the 9th position and an ethynyl (–C≡CH) group at the 2nd position. The hexadecyl substituents enhance solubility in non-polar solvents and improve processability for applications in organic electronics, while the ethynyl group provides a reactive site for further functionalization (e.g., via click chemistry) and modulates electronic properties through conjugation with the fluorene core .

Properties

CAS No. |

922168-02-3 |

|---|---|

Molecular Formula |

C47H74 |

Molecular Weight |

639.1 g/mol |

IUPAC Name |

2-ethynyl-9,9-dihexadecylfluorene |

InChI |

InChI=1S/C47H74/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-33-39-47(40-34-30-28-26-24-22-20-18-16-14-12-10-8-5-2)45-36-32-31-35-43(45)44-38-37-42(6-3)41-46(44)47/h3,31-32,35-38,41H,4-5,7-30,33-34,39-40H2,1-2H3 |

InChI Key |

FNICTTKXSDTSFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#C)CCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-9,9-dihexadecyl-9H-fluorene typically involves the following steps:

Starting Material: The synthesis begins with fluorene as the core structure.

Substitution Reaction:

Ethynylation: The ethynyl group is introduced at the 2-position through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere.

Industrial Production Methods

Industrial production of 2-Ethynyl-9,9-dihexadecyl-9H-fluorene would follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-9,9-dihexadecyl-9H-fluorene can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The fluorene core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst can reduce the ethynyl group.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the fluorene core.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated or nitrated fluorene derivatives.

Scientific Research Applications

2-Ethynyl-9,9-dihexadecyl-9H-fluorene has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Potential use in the development of fluorescent probes for biological imaging.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.

Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-Ethynyl-9,9-dihexadecyl-9H-fluorene depends on its application. For example, in biological imaging, the compound’s fluorescence properties are exploited to visualize cellular structures. The ethynyl and dihexadecyl groups influence the compound’s solubility and interaction with biological membranes, enhancing its effectiveness as a probe.

Comparison with Similar Compounds

Table 1: Key Structural Features of Fluorene Derivatives

| Compound Name | Substituents (Position) | Functional Groups | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| 2-Ethynyl-9,9-dihexadecyl-9H-fluorene | Hexadecyl (9), Ethynyl (2) | Alkyne, Alkyl | C₄₅H₇₀C₂ | ~768.98* | N/A |

| 2,7-Dibromo-9,9-dihexadecyl-9H-fluorene | Hexadecyl (9), Bromo (2,7) | Halogen, Alkyl | C₄₅H₇₂Br₂ | 772.88 | 419568-36-8 |

| 9,9-Dibutyl-9H-fluorene-2-carbonitrile | Butyl (9), Cyano (2) | Nitrile, Alkyl | C₂₂H₂₃N | 289.43 | N/A |

| 9,9-Dioctyl-2,7-bis(dioxaborolan-yl)-9H-fluorene | Octyl (9), Dioxaborolane (2,7) | Boronate Ester, Alkyl | C₄₅H₆₆B₂O₄ | 716.44 | N/A |

| 9,9-Dimethyl-2-nitro-9H-fluorene | Methyl (9), Nitro (2) | Nitro, Alkyl | C₁₅H₁₃NO₂ | 239.27 | 605644-46-0 |

*Estimated based on analogous compounds.

Substituent Effects on Properties

(a) Alkyl Chain Length

- Hexadecyl (C₁₆): Enhances solubility in non-polar solvents (e.g., toluene, hexane) and reduces crystallinity, favoring amorphous film formation in organic photovoltaics (OPV) .

- Octyl (C₈): Balances solubility and molecular packing, often used in semiconducting polymers .

- Butyl (C₄)/Methyl (C₁): Shorter chains reduce solubility but improve thermal stability (e.g., 9,9-Dimethyl-2-nitro-9H-fluorene decomposes at 280°C) .

(b) Functional Group Effects

- Ethynyl (–C≡CH): Facilitates π-conjugation extension, improving charge transport in organic field-effect transistors (OFETs). Also enables click chemistry for polymer grafting .

- Bromo (–Br): Provides sites for cross-coupling reactions (e.g., Suzuki-Miyaura) to construct π-extended systems for OPVs .

- Nitro (–NO₂): Electron-withdrawing group stabilizes LUMO levels, useful in electron-transport layers .

- Cyano (–CN): Enhances electron affinity, making it suitable for blue-light-emitting diodes .

Table 2: Application Comparison

Thermal and Solubility Properties

- 2-Ethynyl-9,9-dihexadecyl-9H-fluorene: Expected to exhibit high solubility in chlorinated solvents (e.g., chloroform) and moderate thermal stability (decomposition >250°C) due to long alkyl chains .

- 9,9-Dimethyl-2-nitro-9H-fluorene: Lower solubility in organic solvents but higher thermal stability (decomposition at 280°C) .

Key Research Findings

Alkyl Chain vs. Electronic Performance: Longer alkyl chains (e.g., hexadecyl) improve processability but may reduce charge carrier mobility due to increased steric hindrance .

Functional Group Versatility: Ethynyl and bromo substituents enable diverse post-synthetic modifications, making these compounds pivotal in designing tailored organic semiconductors .

Trade-offs in Design: Compounds with electron-withdrawing groups (e.g., nitro, cyano) prioritize electron transport, while ethynyl/bromo derivatives focus on hole transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.